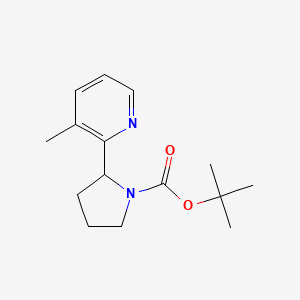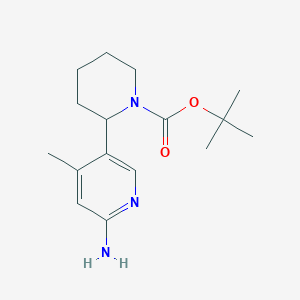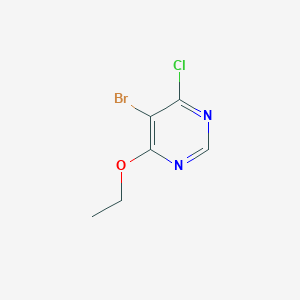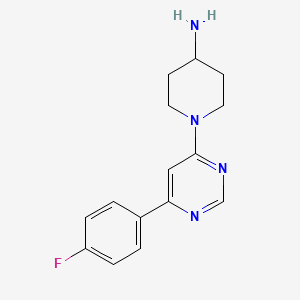
1-(2,5-Dimethoxyphenyl)-1H-imidazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,5-Dimethoxyphenyl)-1H-imidazole-4-carboxamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound belongs to the class of imidazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
The synthesis of 1-(2,5-Dimethoxyphenyl)-1H-imidazole-4-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dimethoxybenzaldehyde and imidazole.
Condensation Reaction: The 2,5-dimethoxybenzaldehyde undergoes a condensation reaction with imidazole in the presence of a suitable catalyst to form the imidazole derivative.
Carboxylation: The imidazole derivative is then carboxylated using a carboxylating agent to introduce the carboxamide group.
Industrial production methods for this compound may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, pressure, and reaction time.
Analyse Chemischer Reaktionen
1-(2,5-Dimethoxyphenyl)-1H-imidazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups on the phenyl ring or imidazole ring are replaced with other groups using appropriate reagents.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to elevated temperatures.
Wissenschaftliche Forschungsanwendungen
1-(2,5-Dimethoxyphenyl)-1H-imidazole-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1-(2,5-Dimethoxyphenyl)-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-(2,5-Dimethoxyphenyl)-1H-imidazole-4-carboxamide can be compared with other similar compounds, such as:
2-(4-Bromo-2,5-dimethoxyphenyl)ethanamine: Known for its psychoactive properties and used in research on neurotransmitter systems.
3-(2,5-Dimethoxyphenyl)propanoic acid: Studied for its potential biological activities and used as a precursor in organic synthesis.
1-(2,5-Dimethoxyphenyl)-2-aminoethanol: Used in the synthesis of pharmaceuticals and as an intermediate in chemical reactions.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Eigenschaften
Molekularformel |
C12H13N3O3 |
|---|---|
Molekulargewicht |
247.25 g/mol |
IUPAC-Name |
1-(2,5-dimethoxyphenyl)imidazole-4-carboxamide |
InChI |
InChI=1S/C12H13N3O3/c1-17-8-3-4-11(18-2)10(5-8)15-6-9(12(13)16)14-7-15/h3-7H,1-2H3,(H2,13,16) |
InChI-Schlüssel |
BBWATFZJPQMLIZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)OC)N2C=C(N=C2)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 7-hydroxybenzo[d]isoxazole-5-carboxylate](/img/structure/B11802483.png)
![1-(2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)piperidine-4-carboxylic acid](/img/structure/B11802491.png)
![Ethyl 2-[4-(aminomethyl)triazol-1-yl]acetate](/img/structure/B11802516.png)




![2-amino-N-[[(2S)-1-benzylpyrrolidin-2-yl]methyl]-N-methylpropanamide](/img/structure/B11802535.png)



![N-((1R,3R)-3-(2-(((S)-2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)(propyl)amino)ethyl)-3-hydroxycyclobutyl)-2-naphthamide](/img/structure/B11802564.png)
